molecular formula C8H20O3Si B14667576 Acetic acid;tert-butyl-hydroxy-dimethylsilane CAS No. 37170-48-2

Acetic acid;tert-butyl-hydroxy-dimethylsilane

Cat. No.: B14667576
CAS No.: 37170-48-2
M. Wt: 192.33 g/mol
InChI Key: QUFVZTLNLWPNFG-UHFFFAOYSA-N
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Description

Acetic acid;tert-butyl-hydroxy-dimethylsilane is a chemical compound with the molecular formula C8H20O3Si. It is known for its role as a protecting group in organic synthesis, particularly for alcohols. This compound is used to temporarily mask the reactivity of hydroxyl groups during chemical reactions, allowing for selective transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;tert-butyl-hydroxy-dimethylsilane typically involves the reaction of tert-butyl-dimethylsilyl chloride with acetic acid in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature. The product is then purified by standard techniques such as distillation or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures are implemented to monitor the reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;tert-butyl-hydroxy-dimethylsilane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tert-butyl-dimethylsilyl ethers.

    Reduction: It can be reduced back to the corresponding alcohols.

    Substitution: It can participate in nucleophilic substitution reactions to form different silyl ethers.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkoxides or amines are used in the presence of a base.

Major Products

The major products formed from these reactions include tert-butyl-dimethylsilyl ethers, alcohols, and various substituted silyl compounds .

Scientific Research Applications

Acetic acid;tert-butyl-hydroxy-dimethylsilane is widely used in scientific research for its role as a protecting group. Its applications include:

    Chemistry: Used in the synthesis of complex organic molecules by protecting hydroxyl groups.

    Biology: Employed in the modification of biomolecules to study their structure and function.

    Medicine: Utilized in the development of pharmaceuticals by protecting reactive groups during drug synthesis.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;tert-butyl-hydroxy-dimethylsilane involves the formation of a stable silyl ether linkage with hydroxyl groups. This linkage prevents the hydroxyl group from participating in unwanted side reactions. The silyl ether can be selectively removed under acidic or basic conditions, revealing the free hydroxyl group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid (tertbutyldimethylsilyl) ester
  • Acetoxy-tert-butyl-dimethylsilan
  • Silanol, (1,1-dimethylethyl)dimethyl-,acetate

Uniqueness

Acetic acid;tert-butyl-hydroxy-dimethylsilane is unique due to its high stability and ease of removal under mild conditions. This makes it an ideal protecting group for sensitive hydroxyl groups in complex synthetic pathways .

Properties

CAS No.

37170-48-2

Molecular Formula

C8H20O3Si

Molecular Weight

192.33 g/mol

IUPAC Name

acetic acid;tert-butyl-hydroxy-dimethylsilane

InChI

InChI=1S/C6H16OSi.C2H4O2/c1-6(2,3)8(4,5)7;1-2(3)4/h7H,1-5H3;1H3,(H,3,4)

InChI Key

QUFVZTLNLWPNFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C)[Si](C)(C)O

Origin of Product

United States

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